molecular formula C26H30N2OS B2595806 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223779-59-6

3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2595806
CAS RN: 1223779-59-6
M. Wt: 418.6
InChI Key: XMNKBXIVLUVRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C26H30N2OS and its molecular weight is 418.6. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Receptor Antagonist Properties

  • Research highlighted the synthesis and discovery of potent dual antagonists for angiotensin II and endothelin A receptors, utilizing compounds with a similar structural framework. This approach was exemplified by the design and synthesis of a compound with a diazaspiro[4.4]nonene core, demonstrating its potential as a new approach to treating hypertension (Murugesan et al., 2002).

Novel Ring Closure and Structural Insights

  • A study presented the synthesis of diastereoisomeric dithia-diazaspiro[4.4]nonene dicarboxylates through a novel ring closure of intermediate thiocarbonyl ylides. X-ray crystallography was used to establish the structures of the compounds, providing valuable insights into their molecular configuration (Romański et al., 1999).

Metabolic and Glucose Regulation

  • Research into spiroimidazolone-based antagonists of the human glucagon receptor (hGCGR) led to the development of a compound with a diazaspiro[4.5]decene core. The compound exhibited significant potential in regulating glucose levels, highlighting its relevance in metabolic studies and diabetes treatment (Demong et al., 2014).

properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2OS/c1-17-8-9-20(16-18(17)2)23(29)28-24(30)22(27-26(28)14-6-7-15-26)19-10-12-21(13-11-19)25(3,4)5/h8-13,16H,6-7,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNKBXIVLUVRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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